1-(4-Octylphenyl)ethanone
Overview
Description
1-(4-Octylphenyl)ethanone is a chemical compound that belongs to the class of organic compounds known as ketones. While the specific compound 1-(4-Octylphenyl)ethanone is not directly discussed in the provided papers, the papers do mention similar compounds with related structures and properties. These compounds are characterized by the presence of a phenyl group attached to an ethanone moiety, with various substituents on the phenyl ring.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, often including the formation of carbon-carbon bonds or the modification of functional groups. For example, the synthesis of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime was achieved using piperonal and characterized by spectroscopic methods . Another synthesis mentioned is the nickel-modified Ullmann reaction, which, while aiming to produce biphenyl compounds, resulted in the by-product 1-(4-hexyloxy-3-hydroxyphenyl)ethanone . These methods highlight the complexity and potential for unexpected outcomes in organic synthesis.
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. For instance, the crystal structure of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime was determined by single-crystal X-ray crystallography, revealing a two-dimensional and three-dimensional supramolecular framework formed by hydrogen bonds and stacking interactions . Similarly, the unexpected by-product 1-(4-hexyloxy-3-hydroxyphenyl)ethanone was characterized crystallographically, showing a supramolecular architecture .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their functional groups and electronic structure. The title compound from paper was analyzed using TD-DFT calculations to understand its electronic transitions and spectral features. The Electrostatic Potentials (ESP) analysis helped visualize the charge distribution on the molecule, indicating reactive sites . These analyses are crucial for predicting the behavior of compounds in further chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. For example, the polymorphism and phase transition of 1-(4-hexyloxy-3-hydroxyphenyl)ethanone were studied, showing different packing schemes in its polymorphs and a first-order thermally driven phase transformation . These properties are essential for understanding the stability and potential applications of the compounds.
Scientific Research Applications
Phase Equilibrium Studies : Li et al. (2019) conducted a study on the ternary phase equilibrium of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone in different solvents. They found that the crystallization region of these compounds was approximately the same at all researched temperatures, providing valuable data for separating mixtures of similar compounds (Li et al., 2019).
Photophysical Characterization : Pye et al. (2010) described the palladium(II) acetate-catalyzed synthesis of a compound utilizing a novel triazene 1-{4-((E)-morpholin-4-yldiazenyl)phenyl}ethanone. They examined the absorption spectra of the compound in various solvents and observed luminescence, which is essential for understanding the photophysical properties of related compounds (Pye et al., 2010).
Crystal Structure Analysis : Rao et al. (2014) analyzed the crystal structure of (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime, a new derivative of dehydroabietic acid. The study of crystal structures is crucial in understanding the molecular conformation and potential applications of these compounds in various fields (Rao et al., 2014).
Protecting Group for Carboxylic Acids : Atemnkeng et al. (2003) introduced 1-[2-(2-hydroxyalkyl)phenyl]ethanone as a new photoremovable protecting group for carboxylic acids. This demonstrates the compound's utility in synthetic chemistry, particularly in protecting sensitive functional groups during chemical reactions (Atemnkeng et al., 2003).
Electrochemical Synthesis : Nematollahi and Amani (2011) studied the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone and its role in the synthesis of new phenylpiperazine derivatives. This research highlights the compound's potential applications in developing new synthesis methods in electrochemistry (Nematollahi & Amani, 2011).
Quantum Chemical Parameters Analysis : Karunanidhi et al. (2017) performed a comprehensive study on various quantum chemical parameters of 1(4-Aminophenyl)ethanone, providing insights into its ionization potential, electron affinity, and other crucial chemical properties. Such studies are vital for understanding the reactivity and potential applications of these compounds in materials science and other areas (Karunanidhi et al., 2017).
Safety And Hazards
1-(4-Octylphenyl)ethanone is classified as a skin irritant (Category 2), serious eye irritant (Category 2A), and may cause respiratory irritation (Category 3) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-(4-octylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O/c1-3-4-5-6-7-8-9-15-10-12-16(13-11-15)14(2)17/h10-13H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GARQDIVXKVBJFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065116 | |
Record name | Ethanone, 1-(4-octylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Octylphenyl)ethanone | |
CAS RN |
10541-56-7 | |
Record name | p-Octylacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10541-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(4-octylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010541567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Octylacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168987 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 1-(4-octylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 1-(4-octylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Octylphenyl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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